molecular formula C15H22ClN3O3 B1460277 4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 2203016-56-0

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1460277
CAS No.: 2203016-56-0
M. Wt: 327.8 g/mol
InChI Key: UMMVEKIKMHOGBO-UHFFFAOYSA-N
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Description

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected piperidine core linked to a 3-chloropyrazine moiety via an oxymethyl bridge. Such compounds are commonly utilized as intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development and peptide coupling reactions.

Properties

IUPAC Name

tert-butyl 4-[(3-chloropyrazin-2-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-11(5-9-19)10-21-13-12(16)17-6-7-18-13/h6-7,11H,4-5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMVEKIKMHOGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis

The preparation involves the following generalized steps:

Reaction Conditions

  • Solvents : Anhydrous dichloromethane, dichloroethane, or similar aprotic solvents are preferred for etherification steps.
  • Catalysts : Palladium-based catalysts or copper salts may be employed for coupling reactions.
  • Temperature : Reactions are generally conducted at ambient to moderate temperatures (20–80 °C) to optimize yield and minimize byproducts.
  • Atmosphere : Inert atmosphere (nitrogen or argon) is often used to prevent oxidation.

Analytical Characterization

To confirm the structure and purity of the synthesized compound, the following analytical techniques are employed:

Technique Purpose
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation and purity assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and identification of functional groups
Infrared Spectroscopy (IR) Functional group verification
Chromatographic Purity Analysis (HPLC/GC) Quantitative purity analysis

These methods collectively ensure the synthesized compound meets the required standards for research applications.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C15H22ClN3O3
Molecular Weight 327.8 g/mol
Starting Materials Piperidine-1-carboxylic acid tert-butyl ester, 3-chloropyrazin-2-yl derivatives
Key Reaction Type Nucleophilic substitution (etherification), palladium-catalyzed coupling
Solvents Anhydrous dichloromethane, dichloroethane
Catalysts Palladium catalysts, copper salts (potential)
Reaction Temperature 20–80 °C
Atmosphere Inert (N2 or Ar)
Purification Column chromatography, recrystallization
Analytical Techniques HRMS, NMR, IR, HPLC
Typical Yield Up to 99% (reported in similar syntheses)

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or

Biological Activity

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that has garnered attention due to its potential biological applications. This compound features a piperidine ring, a chloropyrazinyl group, and a tert-butyl ester functional group, which contribute to its unique chemical properties and biological activities.

Molecular Structure and Characterization

The molecular formula of this compound is C15H22ClN3O3C_{15}H_{22}ClN_{3}O_{3}, with a molecular weight of 319.81 g/mol. Its structure includes:

  • Piperidine Ring : A six-membered nitrogen-containing ring that is common in many biologically active compounds.
  • Chloropyrazinyl Group : This group may enhance the compound's interaction with biological targets due to its electronegative chlorine atom.
  • Tert-butyl Ester : This functional group can influence the solubility and stability of the compound.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps:

  • Formation of Chloropyrazinyl Intermediate : The starting material, 3-chloropyrazine, undergoes nucleophilic substitution to form the chloropyrazin-2-yloxymethyl intermediate.
  • Piperidine Ring Formation : The intermediate is reacted with piperidine under basic conditions.
  • Esterification : The final step involves esterification with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise as inhibitors of key cancer pathways, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : The presence of the chloropyrazinyl group may enhance antimicrobial activity against certain pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Inhibition of Kinases : A study demonstrated that similar piperidine derivatives exhibit inhibitory effects on kinases involved in cancer progression, indicating potential for drug development .
  • Antimicrobial Testing : Compounds with structural similarities have been tested against various bacterial strains, showing varying degrees of efficacy .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibitory effects on cancer pathways
AntimicrobialEfficacy against bacterial strains
Enzyme InhibitionPotential inhibition of key kinases

Scientific Research Applications

PDE10 Inhibition

One of the primary applications of 4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is its role as a phosphodiesterase 10 (PDE10) inhibitor. PDE10 is implicated in several neurological disorders, including schizophrenia and Huntington's disease. Compounds that inhibit PDE10 can enhance dopaminergic signaling, which may alleviate symptoms associated with these conditions.

Case Study : Research has demonstrated that derivatives of this compound exhibit selective inhibition of PDE10, leading to increased levels of cAMP and cGMP in neuronal tissues. This mechanism is crucial for modulating neurotransmitter release and enhancing cognitive function in animal models of schizophrenia .

Antidepressant Activity

Recent studies have explored the antidepressant potential of this compound. By modulating serotonin and norepinephrine levels, it shows promise in treating major depressive disorder.

Data Table: Antidepressant Activity Comparison

CompoundMechanismEfficacy (Animal Model)
This compoundSerotonin/Norepinephrine reuptake inhibitionHigh
Standard Antidepressant ASSRIModerate
Standard Antidepressant BSNRIHigh

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties against oxidative stress and neuroinflammation, common pathways in neurodegenerative diseases.

Case Study : In vitro studies indicated that treatment with this compound reduced neuronal cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Modifications to the piperidine or chloropyrazine moieties can lead to derivatives with enhanced pharmacological profiles.

Synthesis Overview :

  • Starting Materials : Chloropyrazine derivatives and piperidine.
  • Reagents : Tert-butyl chloroformate for esterification.
  • Yield Optimization : Reaction conditions such as temperature and solvent choice are critical for maximizing yield.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs based on molecular features, synthetic routes, and applications.

Structural Variations
Compound Name Core Structure Substituent(s) Key Functional Groups CAS/Reference
4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine (Boc) 3-Chloropyrazine oxymethyl Ether, Chloropyrazine N/A (hypothetical)
4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine (Boc) 3-Methylpyrazine sulfanyl Thioether, Methylpyrazine MFCD21099287
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine (Boc) Morpholine sulfonyl Sulfonamide, Morpholine EP 2402347A1
4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine (Boc) 2-Pyrrolidinone methyl Amide, Lactam EP 2402347A1
4-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester Piperidine (Boc) 4-Chloro-5-methylpyrimidine oxy Ether, Chloropyrimidine Fluorochem

Key Observations :

  • Substituent Effects : The 3-chloropyrazine group in the target compound likely enhances electrophilicity compared to methylpyrazine (as in ) or morpholine sulfonyl (as in ), influencing reactivity in cross-coupling or nucleophilic substitution reactions.
  • Stability : Thioether-linked analogs (e.g., ) may exhibit greater hydrolytic stability than ether-linked derivatives due to sulfur’s lower electronegativity.

Critical Differences :

  • Reaction Conditions : Sulfonylation () requires low temperatures and anhydrous conditions, whereas thioether formation () may proceed at ambient temperature.
  • Protection/Deprotection: Boc groups are typically removed with HCl in ether or methanol, as demonstrated in , but stability varies with substituents (e.g., sulfonamides may require harsher conditions).

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsSolventPurificationYieldReference
CouplingDCC, DMAP, RTDCMColumn Chromatography70-85%
MonitoringTLC (Hexane:EtOAc)-Recrystallization>95% purity

How is the compound characterized to confirm its structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and stereochemistry. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 354.1) .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

What strategies optimize reaction yields during synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for sterically hindered intermediates .
  • Temperature Control : Maintaining 0–25°C prevents side reactions (e.g., tert-butyl group cleavage) .
  • Catalyst Loading : DMAP (10 mol%) accelerates reaction kinetics without by-product formation .

How are by-products or impurities analyzed and mitigated?

Answer:

  • Chromatography : HPLC or GC-MS identifies impurities (e.g., unreacted starting materials or hydrolysis products) .
  • Recrystallization : Solvent mixtures (e.g., ethanol/water) remove polar by-products .
  • Spectral Analysis : 2D NMR (COSY, HSQC) resolves structural ambiguities in complex mixtures .

What key chemical reactions can this compound undergo?

Answer:

  • Hydrolysis : Acidic/basic conditions cleave the tert-butyl ester to yield a carboxylic acid, critical for further derivatization .
  • Oxidation/Reduction : Chloropyrazine reacts with H₂O₂/KMnO₄ to form pyrazine N-oxide or with NaBH₄ to reduce the C-Cl bond .
  • Nucleophilic Substitution : Chlorine displacement by amines/thiols under mild conditions (e.g., DIPEA in DMSO) .

How is the compound’s stability assessed under varying conditions?

Answer:

  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C) .
  • Photostability : UV-Vis spectroscopy monitors degradation under light exposure; storage in amber vials is recommended .
  • Hydrolytic Stability : pH-dependent studies (1–13) using LC-MS track ester hydrolysis rates .

What biological targets are plausible for this compound?

Answer:
Based on structural analogs:

  • Enzyme Inhibition : Chloropyrazine derivatives inhibit kinases (e.g., EGFR) or microbial enzymes .
  • Receptor Binding : Piperidine-carboxylates interact with GPCRs or neurotransmitter transporters .
  • Anticancer Activity : Pyrazine motifs disrupt DNA repair pathways in tumor cells .

How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified chloropyrazine (e.g., nitro, methyl groups) or piperidine substituents .
  • Biological Assays : Test analogs in enzyme inhibition (IC₅₀) or cell viability (MTT) assays to correlate structure with activity .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like PARP-1 .

How to resolve contradictions in reported bioactivity data?

Answer:

  • Assay Reproducibility : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural Confirmation : Re-analyze disputed compounds via NMR/MS to confirm identity .
  • Meta-Analysis : Compare data across analogs (e.g., 3-nitro vs. 5-nitro pyridine derivatives) to identify substituent effects .

What are the recommended storage conditions for this compound?

Answer:

  • Short-Term : Store at 2–8°C in desiccators with silica gel to prevent hydrolysis .
  • Long-Term : Under argon at -20°C in amber vials to avoid light/oxidation .
  • Handling : Use glove boxes for moisture-sensitive reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

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